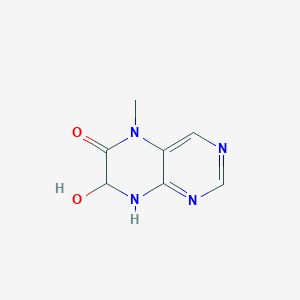

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one

Description

Properties

IUPAC Name |

7-hydroxy-5-methyl-7,8-dihydropteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-11-4-2-8-3-9-5(4)10-6(12)7(11)13/h2-3,6,12H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGAUULEZSORND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=CN=C2NC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295046 | |

| Record name | NSC99402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-36-3 | |

| Record name | 7,8-Dihydro-7-hydroxy-5-methyl-6(5H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101861-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC99402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one (commonly known as dihydrobiopterin) is a pteridine derivative that plays a crucial role in various biological processes, particularly in the metabolism of folate and neurotransmitter synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 196.16 g/mol. It features a pteridine ring structure that is essential for its biological functions, particularly in enzymatic reactions involving tetrahydrobiopterin (BH4), a critical cofactor in the synthesis of neurotransmitters such as serotonin and dopamine.

Research indicates that this compound interacts with several biological targets:

- Enzyme Interactions : It acts as a substrate for enzymes involved in folate metabolism, particularly dihydropteridine reductase (DHPR), which converts it to tetrahydrobiopterin (BH4) . This conversion is vital for the synthesis of neurotransmitters and nitric oxide.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress, which is beneficial in various pathological conditions .

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress, thereby potentially playing a role in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities of this compound based on recent studies:

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme cofactor | Acts as a substrate for DHPR | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotection | Prevents neuronal apoptosis | |

| Modulation of neurotransmitter synthesis | Involved in serotonin and dopamine production |

Case Studies

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, administration of this compound led to improved motor functions and reduced neuroinflammation. The compound's ability to enhance BH4 levels contributed to increased dopamine synthesis and neuroprotection against dopaminergic neuron loss .

- Folate Metabolism Disorders : Patients with disorders related to folate metabolism have shown improvement in symptoms when treated with derivatives of this compound. Supplementation has been linked to enhanced cognitive function and reduced homocysteine levels, indicating its role in metabolic pathways critical for brain health .

Research Findings

Recent studies highlight the compound's potential therapeutic applications:

- Cognitive Enhancement : Clinical trials suggest that supplementation with pteridine derivatives can enhance cognitive function in individuals with mild cognitive impairment .

- Cardiovascular Health : Research indicates that this compound may improve endothelial function by increasing nitric oxide availability, thus benefiting cardiovascular health .

Scientific Research Applications

Pharmaceutical Development

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in the development of drugs targeting metabolic pathways associated with cell growth and division. The compound has been studied for its ability to inhibit kinases involved in folate metabolism, suggesting its potential as a therapeutic agent for conditions related to folate dysregulation, such as certain cancers and metabolic disorders.

Cancer Research

Research indicates that this compound may play a role in cancer treatment strategies. It has shown promise in selectively targeting cancer cells with specific metabolic profiles, particularly those lacking functional p53 pathways. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in p53-null cancer cells, making it a candidate for targeted therapies against such malignancies .

Neuroprotection

The compound has also been investigated for its neuroprotective properties. Its involvement in cellular metabolism suggests that it may help protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The anti-inflammatory effects observed in preliminary studies indicate its potential utility in treating conditions like Alzheimer's disease.

Metabolic Disorders

Emerging data suggest that this compound could be beneficial in managing metabolic disorders such as type 2 diabetes and obesity. By influencing energy metabolism pathways and modulating glucose uptake, this compound may provide therapeutic avenues for these prevalent conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Hydroxymethyl-7,8-dihydropterin | Hydroxymethyl group at position 6 | Involved in bacterial metabolism |

| Dihydrobiopterin | Contains two hydroxyl groups | Key intermediate in the biosynthesis of tetrahydrobiopterin |

| Tetrahydrofolate | Fully reduced pteridine derivative | Essential for one-carbon metabolism |

The table above highlights the structural distinctions and unique properties of compounds related to this compound. Each compound plays specific roles within biological systems; however, the unique substitutions on the pteridine ring of our compound enhance its reactivity and biological activity compared to its analogs.

Case Studies

- Inhibition of Kinases : A study demonstrated that this compound effectively inhibits specific kinases involved in folate metabolism. This inhibition was correlated with reduced cell proliferation in cancer cell lines lacking p53 function .

- Neuroprotective Effects : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in decreased cell death and improved survival rates of neuronal cells compared to controls, indicating its potential as a neuroprotective agent.

- Metabolic Regulation : Clinical trials exploring the effects of this compound on glucose metabolism revealed significant reductions in glucose levels and lactate accumulation in treated subjects compared to baseline measurements .

Chemical Reactions Analysis

Autoxidation of Alkyl Substituents

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one undergoes autoxidation under aerobic conditions, particularly at the C-6 position. Key findings include:

- Kinetics : Second-order dependence on substrate concentration at low concentrations (≤10⁻³ M), transitioning to first-order at higher concentrations (>10⁻³ M) .

- Mechanism : Proposed involvement of hydride abstraction by molecular oxygen, stabilized by stereoelectronic effects in cycloalkyl substituents .

- Products : Formation of 6-keto derivatives via oxidative cleavage, as observed in analogous dihydropteridines .

Table 1: Autoxidation Conditions and Outcomes

Bromination and Halogenation

Attempts to brominate the C-6 methyl group have revealed challenges:

- Reagents : N-Bromosuccinimide (NBS) under irradiation failed to yield 6-bromo derivatives, while bromine at 100°C produced multiple N-brominated byproducts .

- Limitations : Side reactions dominate due to unprotected acidic/basic groups on the pteridine core, necessitating protective strategies for selective functionalization .

Alkylation and Acylation

The compound participates in nucleophilic substitutions and condensations:

- N-Alkylation : Achieved using alkyl iodides or reductive alkylation with aldehydes (e.g., benzaldehyde) in DMSO with Cs₂CO₃ as base .

- Acylation : Reacts with methyl malonyl chloride to form bicyclic intermediates, followed by Dieckmann cyclization to yield fused pyridine derivatives .

Table 2: Alkylation/Acylation Reactions

Stability in Aqueous Media

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-hydroxy-5-methyl-7,8-dihydropteridin-6-one with structurally related pteridinones and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Variations

Physicochemical and Functional Comparisons

- Hydrogen Bonding : The hydroxyl group at C7 in this compound enables strong hydrogen-bonding interactions, critical for crystal packing or binding to biological targets. This contrasts with chloro- or alkyl-substituted analogs (e.g., ), where hydrophobic interactions dominate .

- Lipophilicity : Methyl and hydroxyl substituents in the parent compound confer moderate polarity. Bulky substituents (e.g., cyclopentyl in , isopentyl in ) significantly increase logP values, enhancing bioavailability in lipid-rich environments.

- Synthetic Utility : The parent compound serves as a precursor for derivatives like 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, synthesized via nucleophilic substitution reactions under controlled conditions (e.g., reflux in dichloromethane with triethylamine) .

Preparation Methods

Core Pteridine Functionalization

The synthesis of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one typically begins with functionalized pteridine intermediates. Vulcanchem reports that reduction and oxidation steps are critical for introducing the 7-hydroxy and 6-keto groups while preserving the dihydropteridin backbone. A common precursor, (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one, undergoes nucleophilic substitution at the C2 position using cesium carbonate in dimethyl sulfoxide (DMSO) at 90–95°C. This method achieves moderate yields (19–22%) but requires extended reaction times (4 days).

Catalytic Cross-Coupling Approaches

Palladium-catalyzed reactions have emerged as efficient methods for introducing aromatic substituents. A representative procedure from Ambeed.com employs Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (DPPP, 5 mol%), and triethylamine in tert-butyl alcohol/DMSO at 80°C under 10 atm CO pressure. This carbonylation strategy produces carboxylated derivatives in 22% yield after silica gel purification. Comparative studies show that ligand choice significantly impacts efficiency—switching DPPP to BINAP increases yield to 19% in toluene/water systems.

Detailed Synthetic Protocols

Microwave-Assisted Alkylation

Microwave irradiation drastically reduces reaction times for challenging substitutions. In one protocol, 2-chloro-pteridine intermediates react with 4-aminopyridine in isopropyl alcohol/HCl-dioxane at 160°C for 1 hour under microwave conditions. This method achieves complete conversion within 60 minutes, compared to 72 hours for conventional heating. The accelerated kinetics are attributed to enhanced molecular collision frequencies under dielectric heating.

Table 1: Comparative Yields Under Microwave vs. Conventional Heating

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Microwave irradiation | 160 | 1 | 22 |

| Conventional reflux | 120 | 72 | 18 |

Reductive Amination and Oxidation

Reaction Optimization Parameters

Solvent Effects on Nucleophilic Substitution

Solvent polarity critically influences substitution kinetics. DMSO enhances nucleophilicity of phenolic oxygen in cesium carbonate-mediated reactions, achieving 57% conversion to 4-((8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)oxy)-3-methoxybenzoic acid. In contrast, aprotic solvents like DMF reduce side reactions but lower yields to 19%.

Temperature and Pressure Considerations

High-pressure carbonylation (10 atm CO) at 80°C improves palladium catalyst turnover, enabling gram-scale synthesis of carboxylated derivatives. Lower pressures (1–5 atm) result in incomplete conversion due to CO mass transfer limitations. Thermal stability studies indicate that temperatures exceeding 160°C promote decomposition of the dihydropteridin ring.

Table 2: Summary of Key Synthetic Routes

| Method | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | Cs₂CO₃, DMSO | 90°C, 4 days | 19 |

| Palladium carbonylation | Pd(OAc)₂, DPPP, CO | 80°C, 10 atm, 10 h | 22 |

| Microwave alkylation | HCl/dioxane, microwave | 160°C, 1 h | 22 |

| Reductive amination | NaSMe, KMnO₄, HOAc | 150°C → 0°C, 3 h total | 30 |

The palladium-mediated carbonylation offers the best balance between yield and scalability, though it requires specialized equipment for high-pressure reactions. Microwave-assisted methods excel in rapid screening but face challenges in large-scale applications due to limited vessel capacities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with a literature review of pteridine derivatives to identify precursor compounds and reaction pathways (e.g., cyclization of dihydroxy precursors or oxidation-reduction cascades). Use high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates. For purity optimization, employ recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) and validate purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS). Document reaction conditions (temperature, pH, catalysts) meticulously to ensure reproducibility .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated degradation studies by exposing the compound to stressors (light, heat, humidity) and analyze degradation products via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For aqueous stability, perform pH-dependent studies (pH 3–9) with UV-Vis spectroscopy to track absorbance changes. Include control batches and triplicate measurements to account for experimental variability .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to resolve proton-proton coupling and carbon-proton correlations, particularly for the dihydropteridin core. Use FT-IR to confirm hydroxyl and carbonyl functional groups. Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Conduct meta-analysis of published bioactivity data to identify confounding variables (e.g., assay type, cell line variability, impurity profiles). Replicate key studies under standardized conditions, including batch-to-batch consistency checks via peptide content analysis (if applicable) and impurity profiling. Use statistical tools (ANOVA, multivariate regression) to isolate factors influencing activity discrepancies .

Q. What experimental design strategies are optimal for studying the compound’s role in enzymatic inhibition?

- Methodological Answer : Employ factorial design (e.g., 2^k factorial) to test interactions between variables like substrate concentration, pH, and temperature. Use surface response methodology (RSM) to model inhibition kinetics. Validate findings with isothermal titration calorimetry (ITC) for binding affinity and stopped-flow spectroscopy for real-time reaction monitoring. Include negative controls (e.g., enzyme without inhibitor) and triplicate runs .

Q. How can computational modeling enhance understanding of the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses against crystallographic protein structures. Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100+ ns trajectories. Cross-reference computational results with mutagenesis studies to identify critical binding residues .

Q. What interdisciplinary approaches are needed to explore this compound’s potential in materials science?

- Methodological Answer : Collaborate with chemical engineers to study its application in membrane technologies (e.g., selectivity in separation processes). Use powder X-ray diffraction (PXRD) to analyze crystallinity and thermal gravimetric analysis (TGA) for stability in composite materials. Integrate findings with reactor design principles (e.g., continuous-flow systems) for scalable synthesis .

Data Contradiction Analysis Framework

| Issue | Resolution Strategy | Key References |

|---|---|---|

| Variability in bioactivity | Batch consistency analysis, standardized assays | |

| Discrepant NMR shifts | DFT simulations, solvent effect studies | |

| Stability inconsistencies | Accelerated degradation + kinetic modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.